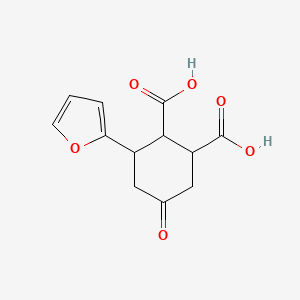
3-(2-Furanyl)-5-oxo-1,2-cyclohexanedicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(furan-2-yl)-5-oxocyclohexane-1,2-dicarboxylic acid is an organic compound that features a furan ring attached to a cyclohexane ring with two carboxylic acid groups and a ketone group This compound is part of the broader class of furan derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-5-oxocyclohexane-1,2-dicarboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-diketones.
Attachment to the Cyclohexane Ring: The furan ring is then attached to a cyclohexane ring through a series of reactions, such as Friedel-Crafts acylation or alkylation.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions, such as the use of Jones reagent or PCC (pyridinium chlorochromate).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-5-oxocyclohexane-1,2-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the carboxylic acid groups to aldehydes.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Condensation: Aldehydes, ketones, amines.
Major Products Formed
Oxidation: Formation of additional carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Halogenated or nitrated furan derivatives.
Condensation: Formation of larger organic molecules or polymers.
Scientific Research Applications
3-(furan-2-yl)-5-oxocyclohexane-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-5-oxocyclohexane-1,2-dicarboxylic acid involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid groups can form hydrogen bonds with amino acid side chains. The ketone group can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with one carboxylic acid group.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group and an aldehyde group.
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups.
Uniqueness
3-(furan-2-yl)-5-oxocyclohexane-1,2-dicarboxylic acid is unique due to the presence of both a furan ring and a cyclohexane ring, along with multiple functional groups (carboxylic acids and a ketone). This combination of structural features provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
130598-06-0 |
|---|---|
Molecular Formula |
C12H12O6 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
3-(furan-2-yl)-5-oxocyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C12H12O6/c13-6-4-7(9-2-1-3-18-9)10(12(16)17)8(5-6)11(14)15/h1-3,7-8,10H,4-5H2,(H,14,15)(H,16,17) |
InChI Key |
RLBGCGZFKPFZGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(CC1=O)C(=O)O)C(=O)O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















